![molecular formula C22H18BrCl2NO3 B5599317 N-(4-bromobenzyl)-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B5599317.png)
N-(4-bromobenzyl)-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of benzyl N-acetylcarbamate potassium salts with alkyl halides or sulfonates to afford substituted products. These products can be further processed to yield N-alkylacetamides after cleavage under mild acidic conditions. Such synthetic approaches offer versatility in generating various N-acetamide and protected nitrogen nucleophiles, contributing significantly to the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-bromobenzyl)-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide has been elucidated using X-ray crystallography and other spectroscopic methods. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and intramolecular interactions such as hydrogen bonding, which play crucial roles in determining the compound's reactivity and interactions with biological targets (Hajjem et al., 1993).
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO3/c1-28-18-8-6-17(7-9-18)26(13-15-2-4-16(23)5-3-15)22(27)14-29-19-10-11-20(24)21(25)12-19/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUDJCEFKYHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)COC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-2-(3,4-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide |
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